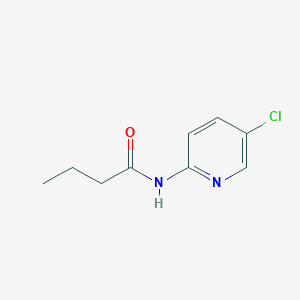
N-(5-Chloro-2-pyridyl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Chloro-2-pyridyl)butyramide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival.
Mécanisme D'action
N-(5-Chloro-2-pyridyl)butyramide 11-7082 exerts its pharmacological effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in immune responses, inflammation, and cell survival. NF-κB is activated in response to various stimuli, including cytokines, growth factors, and microbial products. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences, leading to the transcription of target genes. This compound 11-7082 inhibits NF-κB activation by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have various biochemical and physiological effects, including:
- Inhibition of NF-κB activation and downstream gene expression
- Induction of apoptosis in cancer cells
- Reduction of inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines
- Protection of neurons from oxidative stress and inflammation
- Inhibition of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-Chloro-2-pyridyl)butyramide 11-7082 has several advantages and limitations for lab experiments. Some of the advantages include:
- High potency and selectivity for NF-κB inhibition
- Availability of commercial sources
- Ability to inhibit NF-κB activation in various cell types and animal models
Some of the limitations include:
- Lack of specificity for other signaling pathways
- Potential off-target effects
- Limited solubility in aqueous solutions
Orientations Futures
N-(5-Chloro-2-pyridyl)butyramide 11-7082 has promising potential for therapeutic applications in various diseases. Some of the future directions for research include:
- Optimization of the synthesis method to improve yield and purity
- Development of more potent and specific NF-κB inhibitors
- Evaluation of the efficacy and safety of this compound 11-7082 in clinical trials
- Investigation of the potential of this compound 11-7082 as a combination therapy with other drugs or therapies
- Elucidation of the molecular mechanisms underlying the effects of this compound 11-7082 in different diseases.
Méthodes De Synthèse
N-(5-Chloro-2-pyridyl)butyramide 11-7082 can be synthesized through a multi-step process that involves the reaction of 5-chloro-2-pyridinecarboxylic acid with butyryl chloride in the presence of a base, followed by the reaction of the resulting acid chloride with ammonia or an amine to form the amide product. The final product can be purified through recrystallization or chromatography.
Applications De Recherche Scientifique
N-(5-Chloro-2-pyridyl)butyramide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. In cancer, this compound 11-7082 has been shown to inhibit the growth and survival of cancer cells by suppressing NF-κB activation and inducing apoptosis. In inflammatory disorders, this compound 11-7082 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurodegenerative diseases, this compound 11-7082 has been shown to protect neurons from oxidative stress and inflammation.
Propriétés
Formule moléculaire |
C9H11ClN2O |
|---|---|
Poids moléculaire |
198.65 g/mol |
Nom IUPAC |
N-(5-chloropyridin-2-yl)butanamide |
InChI |
InChI=1S/C9H11ClN2O/c1-2-3-9(13)12-8-5-4-7(10)6-11-8/h4-6H,2-3H2,1H3,(H,11,12,13) |
Clé InChI |
VNGFAYBNZABZRA-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NC=C(C=C1)Cl |
SMILES canonique |
CCCC(=O)NC1=NC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Bromonaphthalen-1-yl)sulfonyl]-1-(morpholin-4-yl)ethanone](/img/structure/B274515.png)
![N-(4-methoxy-2-methylphenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B274520.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B274521.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B274523.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B274526.png)
![2-{[4-cyclopropyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B274529.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B274530.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B274532.png)
![1-[4-(2,2-dichlorocyclopropyl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone](/img/structure/B274536.png)
![2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}pyrimidin-4-ol](/img/structure/B274538.png)
![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one](/img/structure/B274539.png)
![2-{[5-(1H-benzimidazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-chlorothiophen-2-yl)ethanone](/img/structure/B274540.png)
![4-[3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274546.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274553.png)